molecular formula C8H15N3O2 B12359186 tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate

tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate

Cat. No.: B12359186
M. Wt: 185.22 g/mol
InChI Key: ALMPFUIGAGCYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method involves the use of tert-butyl carbamate and 4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions can be catalyzed by acids or bases depending on the nature of the nucleophile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced carbamate compounds.

Scientific Research Applications

Chemistry: tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of complex molecular structures .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It can be used to design and synthesize potential drug candidates targeting specific biological pathways .

Medicine: It can be used in the synthesis of drug molecules with therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial agents .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and pyrazole moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl N-(4,5-dihydro-1H-pyrazol-3-yl)carbamate

InChI

InChI=1S/C8H15N3O2/c1-8(2,3)13-7(12)10-6-4-5-9-11-6/h9H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

ALMPFUIGAGCYHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.